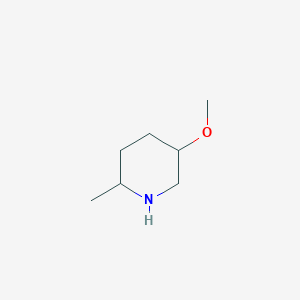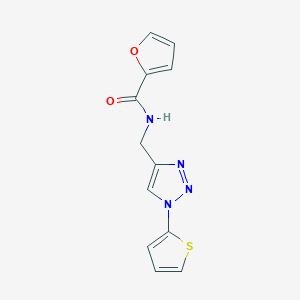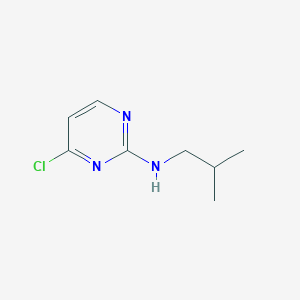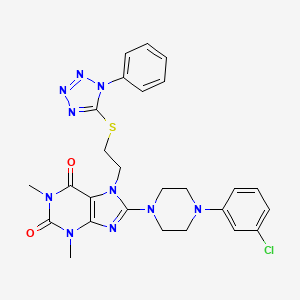![molecular formula C11H17BrClNO B2380087 3-Amino-2-[(3-bromo-2-methylphenyl)methyl]propan-1-ol hydrochloride CAS No. 1909347-94-9](/img/structure/B2380087.png)
3-Amino-2-[(3-bromo-2-methylphenyl)methyl]propan-1-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-2-[(3-bromo-2-methylphenyl)methyl]propan-1-ol hydrochloride is a chemical compound with a complex structure that includes an amino group, a brominated aromatic ring, and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-[(3-bromo-2-methylphenyl)methyl]propan-1-ol hydrochloride typically involves multiple steps. One common method starts with the bromination of 2-methylbenzyl alcohol to form 3-bromo-2-methylbenzyl alcohol. This intermediate is then subjected to a reaction with an amino alcohol, such as 3-amino-1-propanol, under controlled conditions to yield the desired product. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
化学反应分析
Types of Reactions
3-Amino-2-[(3-bromo-2-methylphenyl)methyl]propan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 3-amino-2-[(3-bromo-2-methylphenyl)methyl]propan-1-one, while substitution of the bromine atom can produce 3-amino-2-[(2-methylphenyl)methyl]propan-1-ol.
科学研究应用
3-Amino-2-[(3-bromo-2-methylphenyl)methyl]propan-1-ol hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which 3-Amino-2-[(3-bromo-2-methylphenyl)methyl]propan-1-ol hydrochloride exerts its effects depends on its interaction with molecular targets. The amino group can form hydrogen bonds with proteins, while the brominated aromatic ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
3-Amino-2-bromo-6-methylpyridine: Similar in structure but with a pyridine ring instead of a benzene ring.
3-Amino-2-[(2-bromo-4-methylphenyl)methyl]propan-1-ol: Similar but with a different substitution pattern on the aromatic ring.
3-Amino-2-[(3-chloro-2-methylphenyl)methyl]propan-1-ol: Similar but with a chlorine atom instead of a bromine atom.
Uniqueness
3-Amino-2-[(3-bromo-2-methylphenyl)methyl]propan-1-ol hydrochloride is unique due to its specific substitution pattern and the presence of both an amino group and a brominated aromatic ring
属性
IUPAC Name |
2-(aminomethyl)-3-(3-bromo-2-methylphenyl)propan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO.ClH/c1-8-10(3-2-4-11(8)12)5-9(6-13)7-14;/h2-4,9,14H,5-7,13H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWDSRZMWDECTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)CC(CN)CO.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,5-dichloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2380004.png)
![2-Cyclobutyl-1h-benzo[d]imidazole](/img/structure/B2380008.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-bromobenzamide](/img/structure/B2380010.png)
![1-[(3Ar,6aR)-1,1-dioxo-3a-(trifluoromethyl)-3,4,6,6a-tetrahydro-2H-thieno[2,3-c]pyrrol-5-yl]-2-chloroethanone](/img/structure/B2380012.png)

![Methyl 4-[(3-fluorophenyl)methoxy]-6,7-dimethoxyquinoline-2-carboxylate](/img/structure/B2380015.png)


![2-bromo-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2380020.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,3,6-trimethylphenoxy)acetamide](/img/structure/B2380021.png)

![5-Chloro-2-{[1-(4-fluorobenzoyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2380024.png)

![[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone](/img/structure/B2380027.png)
